molecular formula C23H27N7O4S B2991601 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421441-52-2

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2991601
CAS RN: 1421441-52-2
M. Wt: 497.57
InChI Key: DHWBGKRLVXHQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N7O4S and its molecular weight is 497.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on this compound often involves its synthesis and evaluation of chemical properties. Studies include the synthesis of polyamides containing uracil and adenine, highlighting the compound's utility in creating novel polymers with potential biomedical applications. These polyamides exhibit molecular weights in the range of about 1000–5000 and show solubility in water, indicating their potential use in drug delivery systems and biocompatible materials (Hattori & Kinoshita, 1979).

Antimicrobial and Antibacterial Activity

Several studies have focused on the compound's role in synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. These compounds are considered for use as antibacterial agents, suggesting the compound's utility in developing new antibiotics to combat resistant bacterial strains (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Anti-angiogenic Applications

Research has also explored the synthesis of novel derivatives with significant anti-angiogenic and DNA cleavage activities. These studies indicate the compound's potential in developing anticancer therapies, particularly by inhibiting angiogenesis and affecting DNA integrity in cancer cells. This opens up avenues for the compound's application in targeted cancer treatments (Kambappa et al., 2017).

Drug Development and Molecular Interaction Studies

Further research includes the synthesis of p-hydroxycinnamic acid derivatives and investigation of their binding interactions with bovine serum albumin. This study provides insights into the compound's potential in drug development, highlighting how modifications to its structure can influence its interactions with biological molecules and alter its pharmacological properties (Meng et al., 2012).

properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O4S/c1-15-14-20(25-16(2)24-15)28-35(33,34)19-6-4-18(5-7-19)26-23(32)17-10-12-30(13-11-17)21-8-9-22(31)29(3)27-21/h4-9,14,17H,10-13H2,1-3H3,(H,26,32)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBGKRLVXHQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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